ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-{[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Overview
Description
Ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(3-cyano-4,6-dimethylpyridin-2-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole ring, a pyridine ring, and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-{[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyridine intermediates, followed by their coupling through a series of reactions that include nucleophilic substitution, cyclization, and esterification.
Preparation of Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Preparation of Pyridine Intermediate: The pyridine ring is synthesized through the reaction of 3-cyano-4,6-dimethylpyridine with thiol reagents.
Coupling and Cyclization: The benzodioxole and pyridine intermediates are coupled using a base-catalyzed nucleophilic substitution reaction, followed by cyclization to form the tetrahydropyrimidine ring.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(3-cyano-4,6-dimethylpyridin-2-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzodioxole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(3-cyano-4,6-dimethylpyridin-2-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-{[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(3-cyano-4,6-dimethylpyridin-2-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds to highlight its uniqueness:
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Similar benzodioxole ring but different functional groups and overall structure.
3-(1,3-Benzodioxol-5-yl)-2-(3-chlorophenyl)acrylonitrile: Contains a benzodioxole ring and a nitrile group but differs in the rest of the structure.
1-(4-Benzenesulfonyl-2-benzhydryl-oxazol-5-yl)-piperidine: Different core structure but shares some functional group similarities.
Properties
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-yl)-6-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-4-30-22(28)19-16(10-33-21-15(9-24)12(2)7-13(3)25-21)26-23(29)27-20(19)14-5-6-17-18(8-14)32-11-31-17/h5-8,20H,4,10-11H2,1-3H3,(H2,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLFHLRNUWVKBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)CSC4=C(C(=CC(=N4)C)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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